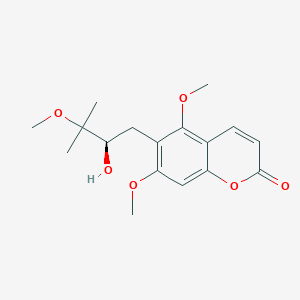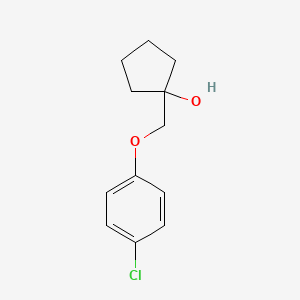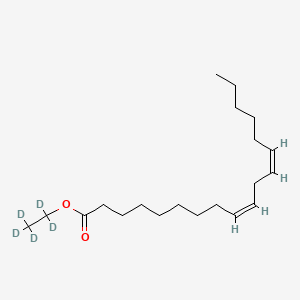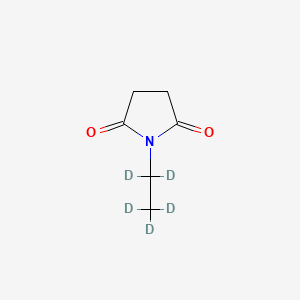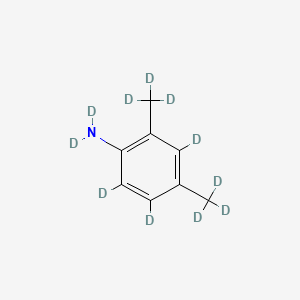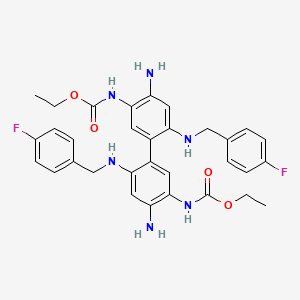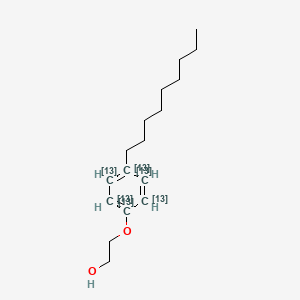
4-Nonyl Phenol-13C6 Monoethoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl Phenol-13C6 Monoethoxylate is a compound belonging to the family of alkylphenols. Alkylphenols are known for their use as surfactants in various industrial applications. This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in scientific research for tracing and analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out under controlled conditions using ethylene oxide in the presence of a catalyst. The process involves the addition of ethylene oxide to the phenolic hydroxyl group, resulting in the formation of the monoethoxylate derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors and catalysts to facilitate the ethoxylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated nature of the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Nonyl Phenol-13C6 Monoethoxylate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The compound’s ability to bind to estrogen receptors is attributed to its structural similarity to natural estrogens .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: A closely related compound with similar chemical properties but without the isotopic labeling.
Nonylphenol Ethoxylates: A group of compounds with varying degrees of ethoxylation, used extensively in industrial applications.
Uniqueness
4-Nonyl Phenol-13C6 Monoethoxylate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracing and analytical studies. This labeling allows for precise tracking of the compound in various chemical and biological systems, providing valuable insights into its behavior and effects .
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethanol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1 |
InChI Key |
KUXGUCNZFCVULO-BBONSKRCSA-N |
Isomeric SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


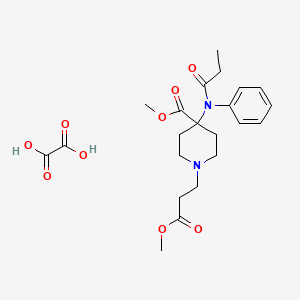
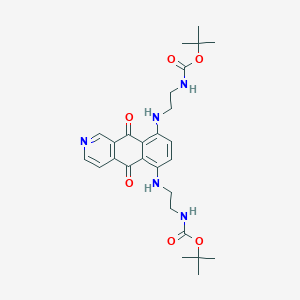
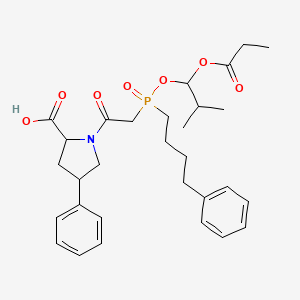
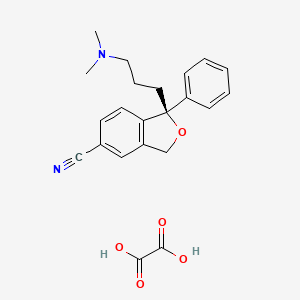
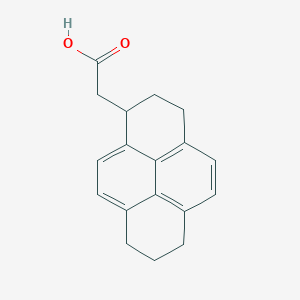
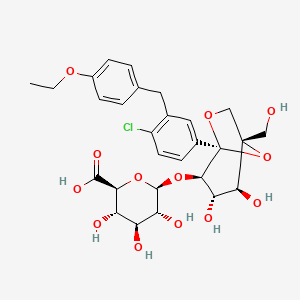
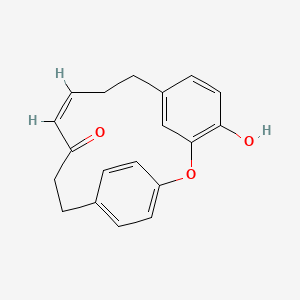
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
